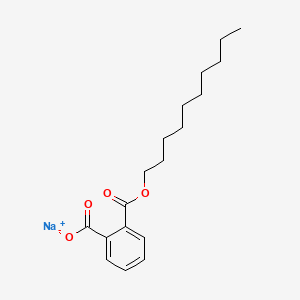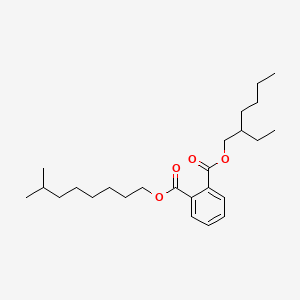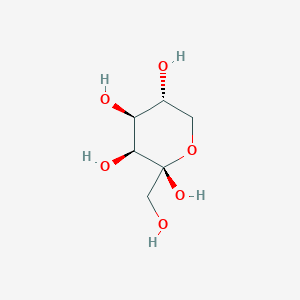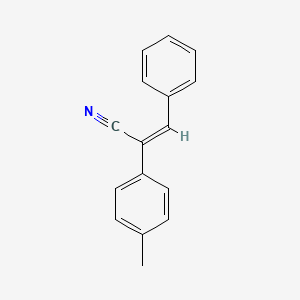
2-(4-Methylphenyl)-3-phenylacrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)-3-phenylacrylonitrile is an organic compound characterized by the presence of a nitrile group attached to an acrylonitrile backbone, with a 4-methylphenyl and a phenyl group as substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-phenylacrylonitrile typically involves the reaction of 4-methylbenzaldehyde with benzyl cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde and the nitrile group form a double bond, resulting in the desired acrylonitrile compound.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as piperidine or pyridine can be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
2-(4-Methylphenyl)-3-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-(4-Methylphenyl)-3-phenylacrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 2-(4-Methylphenyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The phenyl rings contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins.
相似化合物的比较
Similar Compounds
- 2-(4-Methylphenyl)-3-phenylpropionitrile
- 2-(4-Methylphenyl)-3-phenylbutyronitrile
- 2-(4-Methylphenyl)-3-phenylpentanenitrile
Uniqueness
2-(4-Methylphenyl)-3-phenylacrylonitrile is unique due to its specific substitution pattern and the presence of both a nitrile group and an acrylonitrile backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
7496-27-7 |
|---|---|
分子式 |
C16H13N |
分子量 |
219.28 g/mol |
IUPAC 名称 |
(Z)-2-(4-methylphenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C16H13N/c1-13-7-9-15(10-8-13)16(12-17)11-14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ |
InChI 键 |
NPFAQCMNIVOGNK-LFIBNONCSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C#N |
规范 SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


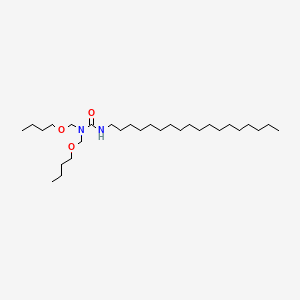
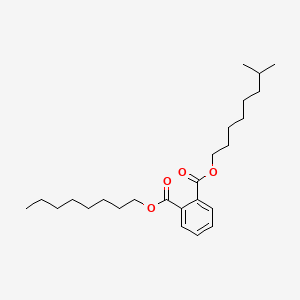

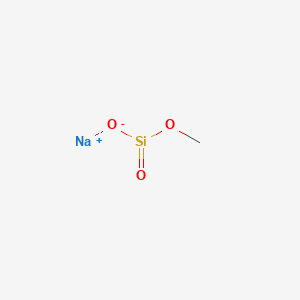

![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
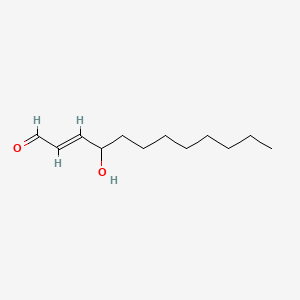
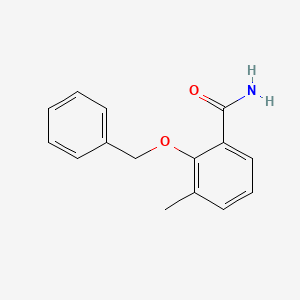
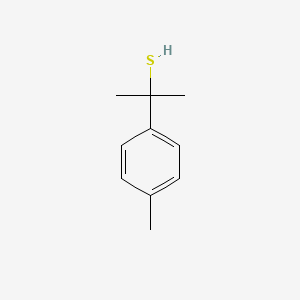
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
